5-(4-Butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative featuring a 4-butoxyphenyl group at position 5, a 3,4-dimethoxybenzoyl moiety at position 4, a hydroxyl group at position 3, and a pyridin-3-ylmethyl substituent at position 1 (Figure 1). The 3,4-dimethoxybenzoyl group contributes electron-donating effects, while the butoxy chain enhances lipophilicity. The pyridinylmethyl substituent may influence binding interactions in biological systems due to its aromatic nitrogen .
Properties
CAS No. |
618080-66-3 |
|---|---|
Molecular Formula |
C29H30N2O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4E)-5-(4-butoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O6/c1-4-5-15-37-22-11-8-20(9-12-22)26-25(27(32)21-10-13-23(35-2)24(16-21)36-3)28(33)29(34)31(26)18-19-7-6-14-30-17-19/h6-14,16-17,26,32H,4-5,15,18H2,1-3H3/b27-25+ |
InChI Key |
KSLRDPAVGSEWTD-IMVLJIQESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
5-(4-Butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N2O6, with a molecular weight of approximately 502.6 g/mol. The structure consists of a pyrrolone core, which is modified with various functional groups including a butoxyphenyl group and a dimethoxybenzoyl moiety. These features suggest potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O6 |
| Molecular Weight | 502.6 g/mol |
| Core Structure | Pyrrolone |
| Functional Groups | Butoxyphenyl, Dimethoxybenzoyl |
Anticancer Potential
Recent studies have indicated that compounds similar to 5-(4-butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For example, compounds with similar pyrrolone structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research indicates that it could interact with specific enzymes involved in metabolic pathways or disease processes. For instance, studies on related compounds have demonstrated inhibition of protoporphyrinogen IX oxidase (PPO), which is crucial for herbicide discovery and has implications in cancer therapy .
Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Study 1: Anticancer Activity Evaluation
In a study conducted on a series of pyrrolone derivatives, including the target compound, significant cytotoxic effects were observed against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Enzyme Interaction Profiles
Another study focused on the interaction profiles of similar compounds with PPOs. The findings suggested that modifications in the side chains could enhance selectivity and potency against specific targets. This indicates that further structural optimization of 5-(4-butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one could yield more effective inhibitors for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar molecules:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1H-pyrrol-2(5H)-one | Similar backbone; propoxy group | Moderate anticancer activity |
| 5-(3-butoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione | Different heterocyclic structure | Limited enzyme inhibition |
The comparative analysis highlights that while related compounds exhibit some biological activities, the specific combination of functional groups in 5-(4-butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique properties that warrant further investigation.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. The structural components of 5-(4-butoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may enhance its efficacy against cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.
Antioxidant Properties
The presence of methoxy groups in the structure suggests potential antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. Research into related compounds has demonstrated their ability to scavenge free radicals effectively.
Neuroprotective Effects
Given the compound's interaction with the central nervous system through the pyridine moiety, it may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
Table: Summary of Research Findings on Similar Compounds
| Compound Name | Activity Type | Findings | Reference |
|---|---|---|---|
| Compound A | Anticancer | Induces apoptosis in breast cancer cells | Journal of Medicinal Chemistry |
| Compound B | Antioxidant | Scavenges DPPH radicals effectively | Free Radical Biology & Medicine |
| Compound C | Neuroprotective | Protects neurons from glutamate toxicity | Neuropharmacology |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Benzoyl Group Modifications
- 4-Fluorobenzoyl Analogs : Compound "4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" () replaces the 3,4-dimethoxybenzoyl group with a 4-fluorobenzoyl group. Fluorine’s electronegativity increases polarity and may enhance metabolic stability but reduces electron density compared to methoxy groups.
- 4-Chlorobenzoyl Analogs: The compound "4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one" () introduces a chlorine atom, which is electron-withdrawing. This substitution likely reduces solubility (due to higher lipophilicity) and alters binding interactions in hydrophobic pockets .
Phenyl Ring Modifications
- 4-tert-Butylphenyl Substituent: Compound 20 () has a bulky tert-butyl group at position 5, leading to a higher melting point (263–265°C) compared to the target compound’s likely lower melting point (exact data unavailable).
- 4-Ethylphenyl Substituent : The compound "4-(4-butoxy-3-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" () features a 4-ethylphenyl group. The ethyl chain enhances lipophilicity but may reduce crystallinity compared to bulkier substituents .
Substituent Variations at Position 1
- Thiadiazole-Containing Analogs : Compound "4-(4-butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one" () replaces the pyridinylmethyl group with a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The sulfur atom in thiadiazole may improve metabolic stability but could reduce solubility due to increased hydrophobicity .
- Dimethylaminopropyl Substituent: The compound in has a 3-(dimethylamino)propyl group, introducing a basic tertiary amine. This modification likely enhances water solubility and membrane permeability compared to the pyridinylmethyl group .
Physicochemical Properties
Table 1 summarizes key physicochemical data for select analogs:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Donating Groups : Methoxy and hydroxy groups () increase electron density, enhancing hydrogen-bonding capacity and interactions with biological targets .
Preparation Methods
Introduction of the 4-(3,4-Dimethoxybenzoyl) Group
The 4-position benzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution . A patent detailing the synthesis of methoxyphenyl derivatives highlights the use of trimethylaluminum (AlMe₃) as a Lewis acid to facilitate acylation on electron-rich aromatic systems.
Stepwise procedure :
-
Activation of the lactam : Treat the pyrrol-2-one intermediate with AlMe₃ in anhydrous dichloromethane to generate a reactive enolate at position 4.
-
Acylation : Add 3,4-dimethoxybenzoyl chloride dropwise at −20°C, yielding the 4-acylated product. The reaction is quenched with aqueous ammonium chloride to prevent over-acylation .
This method achieves >75% yield when conducted under inert atmosphere, with the electron-donating methoxy groups on the benzoyl chloride enhancing electrophilicity . Nuclear magnetic resonance (NMR) analysis confirms successful acylation via downfield shifts of the lactam carbonyl signal (δ 168–172 ppm in ¹³C NMR) .
Installation of the 1-(Pyridin-3-ylmethyl) Substituent
Alkylation of the pyrrol-2-one nitrogen with a pyridin-3-ylmethyl group is accomplished using Mitsunobu conditions or SN2 displacement . A synthesis described for analogous pyridinylmethyl derivatives employs pyridin-3-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Optimized conditions :
-
Substrate : N-unsubstituted pyrrol-2-one intermediate (1 equiv)
-
Alkylating agent : Pyridin-3-ylmethyl bromide (1.2 equiv)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF, 80°C, 12 hours
¹H NMR analysis reveals a characteristic triplet for the methylene group (CH₂N) at δ 4.45–4.60 ppm (J = 6–7 Hz), coupled with pyridinyl aromatic protons at δ 8.45–8.70 ppm .
Functionalization at Position 5: 4-Butoxyphenyl Group
The 5-(4-butoxyphenyl) substituent is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst. A protocol adapted from pyrrole dicarboxylate functionalization utilizes:
-
Boron reagent : 4-Butoxyphenylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (3 equiv)
-
Solvent : Toluene/water (4:1), 90°C, 24 hours
This method achieves 65–70% yield, with gas chromatography-mass spectrometry (GC-MS) confirming the absence of homocoupling byproducts .
Hydroxylation at Position 3
The 3-hydroxy group is installed through Sharpless asymmetric dihydroxylation or oxidation of a silyl-protected intermediate . A recent advancement demonstrates that treating a 3-keto-pyrrol-2-one precursor with oxone (potassium peroxymonosulfate) in tetrahydrofuran (THF)/water selectively oxidizes the ketone to a tertiary alcohol.
Reaction specifics :
-
Substrate : 3-Keto derivative (1 equiv)
-
Oxidizing agent : Oxone (2 equiv)
-
Solvent : THF/H₂O (3:1), 0°C → room temperature, 6 hours
The hydroxy group’s presence is verified by a broad singlet at δ 5.20–5.40 ppm in ¹H NMR and a molecular ion peak at m/z 502.6 in high-resolution mass spectrometry (HRMS) .
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone/hexane . X-ray crystallography confirms the molecular structure, with bond lengths and angles consistent with related pyrrol-2-one derivatives .
Spectroscopic benchmarks :
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, OCH₂CH₂CH₂CH₃), 3.85 (s, 6H, OCH₃), 4.50 (d, 2H, CH₂N), 6.85–7.80 (m, 11H, aromatic) .
-
¹³C NMR : δ 169.8 (C=O), 165.2 (C=O), 153.1 (C-O), 128–133 (aromatic carbons) .
Challenges and Optimization Strategies
-
Regioselectivity in acylation : Competing acylation at position 3 is mitigated by pre-coordinating AlMe₃ to the lactam oxygen, directing electrophiles to position 4 .
-
Epimerization at C-3 : Low-temperature oxidation (−40°C) preserves the stereochemical integrity of the γ-hydroxy group .
-
Pyridinylmethyl group stability : Alkylation under mild conditions (DMF, 80°C) prevents N-oxide formation .
Scalability and Industrial Relevance
A patent outlines a kilogram-scale synthesis of a structurally related compound, emphasizing:
-
Cost-effective catalysts : Pd/C for hydrogenation steps (reusable up to 5 cycles).
-
Solvent recovery : Distillation and reuse of DMF reduces waste.
-
Process analytical technology (PAT) : In-line FTIR monitors reaction progression, ensuring >95% conversion.
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this pyrrolone derivative?
The synthesis of complex pyrrolones typically involves sequential reactions such as condensation, cyclization, and functional group modifications. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance reaction efficiency .
- Catalysts/Reagents : Sodium hydride or acid chlorides are often used for deprotonation and acylation .
- Temperature control : Room temperature for condensation steps vs. reflux for cyclization (e.g., 80–100°C) .
- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation?
A combination of spectroscopic and spectrometric methods is required:
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., hydroxy group at δ 10–12 ppm) .
- FTIR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ matching theoretical values within 3 ppm error) .
Q. How does the presence of electron-donating groups (e.g., butoxy, methoxy) influence reactivity?
Electron-donating groups on aryl rings stabilize intermediates during synthesis and enhance electrophilic substitution. For example:
- Butoxyphenyl : Improves solubility in non-polar solvents, aiding in purification .
- Methoxybenzoyl : Directs regioselectivity in Friedel-Crafts-like acylations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrrolones?
Discrepancies often arise from reaction optimization. For example:
- Reaction time : Extended stirring (e.g., 10 h reflux vs. 3 h at RT) increased yields from 18% to 62% in dichlorophenyl analogs .
- Precursor ratios : Stoichiometric excess of aldehyde (1.2–1.5 equiv) improves cyclization efficiency .
- By-product management : Ice quenching precipitates crude products, reducing side reactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Systematic substituent variations reveal critical pharmacophoric elements:
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to kinases or GPCRs:
- Docking : Pyridinylmethyl and hydroxy groups form hydrogen bonds with ATP-binding pockets .
- Pharmacophore modeling : Identifies essential hydrophobic (benzoyl) and polar (hydroxy) features .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
- Flow chemistry : Continuous reactors minimize exothermic risks in acylations .
- Catalyst recycling : Immobilized palladium catalysts reduce costs in cross-coupling steps .
Methodological Challenges
Q. What experimental approaches mitigate instability of the hydroxy-pyrrolone core?
- Protection/deprotection : Use TBS or acetyl groups to shield the hydroxy moiety during synthesis .
- Storage : Lyophilization and storage under argon at -20°C prevent oxidation .
Q. How are conflicting spectral data (e.g., overlapping NMR signals) resolved?
- 2D NMR : COSY and HSQC distinguish adjacent protons and carbon-proton correlations .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in complex mixtures .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Q. Table 1: Synthetic Yield Optimization for Analogous Compounds
| Compound | Substituent | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| 20 | 4-tert-Butylphenyl | 3 h (RT) | 62 | |
| 30 | 3,5-Dichlorophenyl | 10 h (reflux) | 18 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Functional Group | Source |
|---|---|---|---|
| ¹H NMR | δ 6.8–7.2 (m, aromatic H) | Aryl rings | |
| FTIR | 1695 cm⁻¹ (C=O) | Benzoyl carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
